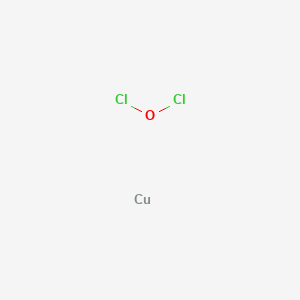

Chloro hypochlorite;copper

Descripción

"Chloro hypochlorite; copper" likely refers to a copper-containing compound involving both chloride (Cl⁻) and hypochlorite (ClO⁻) ions. Copper hypochlorite may exist as a complex or intermediate in redox reactions, particularly in contexts like hydrometallurgy or biological systems where chlorine species participate in oxidation-reduction cycles . For instance, copper chloro-complexes are critical in non-redox leaching processes using deep eutectic solvents, where chloride availability enhances solubility and reactivity .

Copper’s dual role as a catalyst and reactant in chlorine redox chemistry suggests that copper hypochlorite could form transiently in environments where hypochlorous acid (HOCl) or hypochlorite ions interact with copper ions . Such interactions are relevant to industrial applications like mineral processing and environmental remediation, where copper’s redox activity is leveraged to degrade chlorinated contaminants .

Propiedades

Número CAS |

1332-65-6 |

|---|---|

Fórmula molecular |

ClCuHO- |

Peso molecular |

116.00 g/mol |

Nombre IUPAC |

chloro hypochlorite;copper |

InChI |

InChI=1S/Cl.Cu.H2O/h;;1H2/p-1 |

Clave InChI |

OQWZOIWFOUATHE-UHFFFAOYSA-M |

SMILES |

O(Cl)Cl.[Cu] |

SMILES canónico |

[OH-].[Cl].[Cu] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chloro hypochlorite;copper can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with sodium hypochlorite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of this compound along with sodium chloride as a byproduct.

Industrial Production Methods

Industrial production of this compound often involves the electrolysis of copper chloride solutions. This process is carried out in an electrolytic cell where copper ions are reduced at the cathode, and hypochlorite ions are generated at the anode. The resulting compound is then collected and purified for various applications .

Análisis De Reacciones Químicas

Corrosion Mechanisms

Copper is known to undergo significant corrosion when exposed to chlorinated water, particularly in the presence of sodium hypochlorite (NaClO). Research indicates that:

-

The presence of sodium hypochlorite enhances the corrosion rate of copper by altering the electrochemical environment.

-

At temperatures above 50 °C, the predominant corrosion products shift from cuprous oxide () and basic copper carbonate () to cupric oxide (), which has a more protective role against further corrosion .

Formation of Copper Chloride Complexes

In acidic conditions or when excess chloride ions are present, copper can form stable complexes such as:

-

(copper(I) chloride), which appears as a white precipitate.

-

, a soluble complex formed when reacts with additional chloride ions .

The reaction can be summarized as follows:

This transformation is crucial for stabilizing the copper(I) oxidation state and preventing disproportionation reactions.

Electrophilic Chlorocyclization Reaction

Chloro hypochlorite; copper also plays a role in electrophilic chlorocyclization reactions, where it acts as a catalyst. In these reactions, copper facilitates the formation of chlorinated cyclic compounds from alkenes or alkynes in the presence of chlorinating agents. The general reaction mechanism involves:

-

The generation of a copper(I) species that reacts with an alkene to form a cyclic intermediate.

-

Subsequent chlorination leads to the formation of chlorinated products.

This methodology has been shown to yield high percentages of desired products under optimized conditions .

Aplicaciones Científicas De Investigación

Chloro hypochlorite;copper has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions, including oxidation and chlorination reactions.

Biology: The compound is used in biological studies to investigate the effects of copper and hypochlorite ions on cellular processes.

Medicine: this compound is used in the development of antimicrobial agents and disinfectants.

Industry: The compound is used in industrial processes, such as water treatment and the production of chlorinated compounds .

Mecanismo De Acción

The mechanism of action of chloro hypochlorite;copper involves the interaction of hypochlorite ions with organic molecules. Hypochlorite ions act as strong oxidizing agents, reacting with fatty acids and amino acids to disrupt cellular processes. This leads to the degradation of cellular components and the inhibition of microbial growth. The copper ions in the compound also contribute to its antimicrobial properties by interacting with cellular enzymes and proteins, leading to their inactivation .

Comparación Con Compuestos Similares

Table 1: Comparative Chemical Properties

| Compound | Formula | Oxidation State of Cl | Key Structural Features | Stability |

|---|---|---|---|---|

| Sodium Hypochlorite | NaClO | +1 | Ionic solid; ClO⁻ ion stabilized by Na⁺ | Unstable; decomposes to Cl⁻, O₂ |

| Calcium Hypochlorite | Ca(ClO)₂ | +1 | Crystalline solid; stronger oxidizer | More stable than NaClO |

| Copper(II) Chloride | CuCl₂ | -1 | Ionic/covalent hybrid; forms Cu²⁺ and Cl⁻ | Stable in anhydrous form |

| Copper Hypochlorite* | Hypothetical | +1 (ClO⁻) | Likely complex or unstable intermediate | Highly reactive; transient |

*Hypothetical based on analogous systems .

Reactivity and Environmental Impact

- Sodium Hypochlorite : Reacts with organic matter to form chlorinated byproducts (e.g., trihalomethanes), posing environmental risks .

- Copper(II) Chloride : Participates in hydrodechlorination reactions, breaking down polyhalogenated aromatics in alkaline solutions .

- Copper Hypochlorite : Likely exhibits redox-driven reactivity, similar to Cu²⁺ in catalyzing ClO⁻ decomposition. Its transient nature minimizes persistent environmental residues but may enhance oxidative degradation pathways .

Research Findings

- Antimicrobial Activity : Sodium hypochlorite (50–200 ppm ClO⁻) achieves rapid microbial inactivation, whereas copper compounds require synergistic effects (e.g., Cu²⁺ with H₂O₂) for comparable efficacy .

- Leaching Performance : Copper chloro-complexes in deep eutectic solvents (e.g., choline chloride-ethylene glycol) achieve >90% chalcopyrite dissolution at 80°C, outperforming traditional acidic methods .

- Redox Interactions : Copper(II) chloride facilitates electron transfer in hydrodechlorination, reducing chloroaromatic pollutants to benign hydrocarbons .

Q & A

Q. How can hypochlorite concentrations be accurately quantified in experimental systems containing copper ions?

Fluorometric or colorimetric methods are recommended to avoid interference from transition metals like copper. Boron/nitrogen-doped carbon nanodots (B,N-CDs) provide selective fluorescence quenching for hypochlorite detection (detection limit: 0.15 μM), while gold nanoparticle anti-aggregation assays offer colorimetric specificity . Adjust pH to 7–9 to minimize copper-hypochlorite interactions during measurements .

Q. What precautions are necessary when designing experiments involving hypochlorite and copper compounds?

Avoid direct contact between copper and hypochlorite solutions, as copper catalyzes hypochlorite decomposition into chlorate and oxygen. Use glass or PTFE reactors instead of metal-based equipment. Maintain alkaline conditions (pH > 10) to stabilize hypochlorite and reduce reactive intermediates .

Q. How is copper oxychloride synthesized from hypochlorite precursors, and how is purity validated?

Copper oxychloride (Cu₂Cl(OH)₃) is synthesized by reacting copper(II) salts with hypochlorite under controlled alkalinity. Characterization requires X-ray diffraction (XRD) for crystallinity, FTIR for functional groups (e.g., Cl–O stretching at 650 cm⁻¹), and ICP-MS to confirm absence of residual Cu²⁺ .

Advanced Research Questions

Q. What mechanistic insights explain the dual ionic/radical pathways in hypochlorite reactions with copper-containing substrates?

Hypochlorite (ClO⁻) reacts via electrophilic attack on electron-rich regions of substrates. In copper-catalyzed systems, radical pathways dominate due to redox cycling (Cu⁺/Cu²⁺), generating hydroxyl radicals (•OH) that cleave organic bonds. Use EPR spectroscopy with DMPO spin traps to identify radical intermediates .

Q. How do copper ions influence hypochlorite stability in aqueous systems, and how can decomposition kinetics be modeled?

Copper accelerates hypochlorite decay via the reaction:

Monitor chlorate (ClO₃⁻) formation via ion chromatography. Fit data to a second-order kinetic model with Arrhenius parameters to predict decomposition rates under varying temperatures and Cu²⁺ concentrations .

Q. What contradictions exist in reported catalytic roles of copper in hypochlorite-mediated oxidation reactions?

Some studies report Cu²⁺ enhances oxidation efficiency (e.g., pollutant degradation), while others note inhibited hypochlorite activity due to premature decomposition. Resolve discrepancies by comparing reaction matrices: chloride levels >100 mM stabilize Cu-Cl complexes, reducing catalytic interference .

Q. How can solvent compatibility be optimized for hypochlorite-copper systems in organic synthesis?

Avoid chlorinated solvents (e.g., chloroform) due to radical side reactions. Use methanol or water-miscible solvents (e.g., acetonitrile) with pH buffering (e.g., NaHCO₃/Na₂CO₃). Refer to solvent compatibility charts to prevent material degradation .

Methodological Notes

- Data Contradiction Analysis : Cross-validate hypochlorite quantification methods (e.g., iodometric titration vs. fluorescence) in copper-rich systems to identify measurement artifacts .

- Experimental Reproducibility : Document trace metal contamination levels (e.g., via ICP-OES) and hypochlorite source purity (commercial vs. electrolytically generated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.